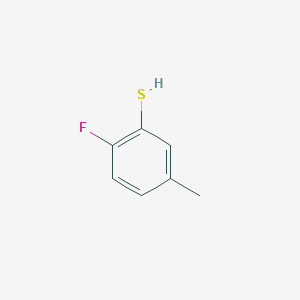

2-Fluoro-5-methylbenzenethiol

Description

Contextualization within Fluorinated Organosulfur Chemistry

Fluorinated organosulfur compounds constitute a critical class of molecules in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological properties. These alterations often include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. The thiol group, on the other hand, is a versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic substitution, oxidation, and metal-catalyzed cross-coupling reactions.

2-Fluoro-5-methylbenzenethiol is a prime example of a molecule that merges these two important areas of chemistry. The presence of the fluorine atom at the ortho-position to the thiol group influences the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. This electronic effect, combined with the steric hindrance provided by the adjacent methyl group, imparts specific reactivity to the molecule, making it a unique building block for the synthesis of more complex fluorinated organosulfur compounds.

Strategic Importance in Contemporary Organic Synthesis and Medicinal Chemistry Intermediates

The strategic importance of this compound lies in its potential as a precursor to a variety of high-value chemical entities. While direct research on this specific compound is emerging, the applications of its structural analogs provide strong evidence for its utility. For instance, the related compound, 2-fluoro-5-methylbenzoic acid, serves as a key intermediate in the synthesis of potent and selective kinase inhibitors and molecules for the treatment of chronic pain. ossila.com This suggests that this compound could be employed in similar synthetic strategies to produce novel therapeutic agents.

The thiol group of this compound is particularly amenable to S-alkylation, S-arylation, and the formation of thioethers, which are important linkages in many biologically active molecules. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization and the creation of a diverse library of derivatives. The combination of the fluoro, methyl, and thiol substituents on the benzene (B151609) ring offers a unique substitution pattern that can be exploited to fine-tune the properties of target molecules in drug discovery programs.

Overview of Key Research Areas and Challenges Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas. A primary area is its utilization as a building block in the synthesis of novel heterocyclic compounds. The thiol group can act as a nucleophile in cyclization reactions to form sulfur-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.

Another significant research avenue is the exploration of its use in the development of new agrochemicals. The introduction of fluorine and sulfur moieties into pesticides and herbicides can enhance their efficacy and selectivity.

Despite its potential, there are challenges associated with the use of this compound. One of the main challenges is its synthesis. The preparation of specifically substituted aromatic thiols can be complex and may require multi-step procedures. The air-sensitivity of thiols, which can readily oxidize to disulfides, also presents a challenge in their handling and storage.

Furthermore, the selective functionalization of the molecule can be difficult due to the presence of multiple reactive sites. Developing synthetic methodologies that allow for the controlled and regioselective modification of this compound is an ongoing area of research. Overcoming these challenges will be crucial to fully unlocking the potential of this versatile chemical compound.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related compound.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1208076-74-7 |

| Molecular Formula | C₇H₇FS |

| Molecular Weight | 142.19 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Table 2: Properties of 2-Fluoro-5-methylbenzoic acid

| Property | Value | Reference |

| CAS Number | 321-12-0 | ossila.com |

| Molecular Formula | C₈H₇FO₂ | ossila.com |

| Molecular Weight | 154.14 g/mol | ossila.com |

| Appearance | White powder | ossila.com |

| Melting Point | 160 - 162 °C | ossila.com |

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-5-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWVKXVJLZBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Methylbenzenethiol and Its Advanced Precursors

Established Synthetic Routes to 2-Fluoro-5-methylbenzenethiol

Several well-established methods are utilized for the synthesis of this compound, each with its own set of advantages and limitations. These traditional routes often serve as the foundation for the development of more novel approaches.

Reduction of Corresponding Benzenesulfonyl Chlorides or Sulfonates

A common and effective method for the preparation of aryl thiols is the reduction of their corresponding benzenesulfonyl chlorides. In the case of this compound, the precursor is 2-fluoro-5-methylbenzenesulfonyl chloride. This reduction can be achieved using various reducing agents. A notable example involves the use of red phosphorus in the presence of a catalytic amount of iodine. This method has been demonstrated to be effective for the synthesis of a structurally similar compound, 4-fluoro-5-amino-2-methylbenzenethiol, suggesting its applicability for the synthesis of this compound.

The synthesis of the precursor, 2-fluoro-5-methylbenzenesulfonyl chloride, can be achieved through the diazotization of 2-fluoro-5-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

Table 1: Representative Reaction Conditions for the Reduction of a Substituted Benzenesulfonyl Chloride

| Precursor | Reducing Agent | Catalyst | Solvent | Yield (%) |

| 4-Fluoro-5-amino-2-methylbenzenesulfonyl chloride | Red Phosphorus | Iodine | Not specified | Good |

Thiolation of Activated Aryl Halides

The direct thiolation of an activated aryl halide provides another route to this compound. In this approach, an aryl halide, such as 2-fluoro-5-methyl-1-halobenzene, is reacted with a sulfur nucleophile. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups, which facilitate nucleophilic aromatic substitution. The choice of the sulfur source and reaction conditions is crucial for the success of this method. Common sulfur nucleophiles include sodium sulfide, sodium hydrosulfide, and thiourea.

Recent advancements in this area have focused on milder reaction conditions. For instance, the use of potassium carbonate as a base in a solvent like N,N-dimethylacetamide (DMAc) has been shown to promote the SNAr reaction of thiols with electron-poor aryl halides at temperatures ranging from room temperature to 60°C rsc.org.

Nucleophilic Substitution of Diazonium Salts with Sulfur Nucleophiles

The Sandmeyer reaction and related nucleophilic substitutions of diazonium salts are classic methods for introducing a variety of functional groups onto an aromatic ring, including the thiol group. This process begins with the diazotization of an aromatic amine, in this case, 2-fluoro-5-methylaniline, to form the corresponding diazonium salt. This is typically achieved by treating the amine with a cold, acidic solution of sodium nitrite.

The resulting diazonium salt is then reacted with a sulfur-containing nucleophile. A variety of sulfur reagents can be employed, such as potassium ethyl xanthate, followed by hydrolysis, or sodium disulfide. These reactions provide a versatile pathway to aryl thiols.

Development of Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Transition Metal-Catalyzed C-S Bond Formation Strategies

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. Catalysts based on metals like palladium and copper are commonly employed to facilitate the reaction between an aryl halide or triflate and a sulfur source. These methods often offer high yields and broad functional group tolerance.

For the synthesis of aryl thiols, copper-catalyzed reactions have shown particular promise. For example, a CuI-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction, provides a general and efficient route to a wide range of substituted aryl thiols researchgate.netacs.org. This method is attractive due to the low cost of the catalyst and the readily available sulfur source.

Table 2: Example of a Copper-Catalyzed C-S Bond Formation for Aryl Thiol Synthesis

| Aryl Halide Substrate | Sulfur Source | Catalyst | Base | Temperature (°C) |

| Aryl Iodides | Sulfur Powder | CuI | K₂CO₃ | 90 |

Electrochemical Synthesis Protocols

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. These reactions use electrical current to drive chemical transformations, often avoiding the need for harsh reagents and reducing waste. The electrochemical synthesis of aryl sulfides has been demonstrated through the reaction of aryl halides with dialkyl disulfides, using a magnesium plate as a sacrificial anode and a graphite felt cathode nih.govorganic-chemistry.orgfigshare.com.

Furthermore, nickel-catalyzed electrochemical thiolation of aryl halides has been developed, which can proceed at room temperature in the absence of an external base nih.gov. These electrochemical approaches represent a promising avenue for the sustainable production of this compound and other organosulfur compounds.

Solvent-Free and Atom-Economical Methodologies

In the pursuit of greener and more efficient chemical processes, solvent-free and atom-economical synthetic routes are of paramount importance. jocpr.com Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov

One potential atom-economical approach for the synthesis of aromatic thiols involves the direct reaction of an aryl halide with a sulfur source. For instance, a copper-catalyzed coupling of an aryl iodide with elemental sulfur has been reported to produce aryl thiols in good to excellent yields after a subsequent reduction step. acs.org This method is advantageous as it utilizes an inexpensive and readily available sulfur source. Adapting this to this compound would likely involve starting from 2-fluoro-5-methyliodobenzene.

Another strategy with high atom economy is the Diels-Alder reaction, which can be conducted under solvent-free conditions. nih.gov While not directly applicable to the synthesis of this compound from simple precursors, it exemplifies the principles of atom economy.

Solvent-free reactions can also be achieved through mechanochemistry or by running reactions neat (without a solvent) if the starting materials are liquids. For the synthesis of thiophenols, solid-phase reactions or reactions using recyclable catalysts can also contribute to a greener process. nih.gov A patented method describes an atom-economical synthesis for thiol compounds involving the reaction of trithiocarbonate with a halogenated hydrocarbon, followed by reaction with an amine, which co-produces a substituted thiourea. google.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Atom Economy (%) | Reference |

| Aryl Iodide | Sulfur Powder | CuI, K2CO3 then NaBH4 | Aryl Thiol | High | acs.org |

| Halogenated Hydrocarbon | Trithiocarbonate | 0-150 °C | Trithiodicarbonate | High | google.com |

| Trithiodicarbonate | Primary/Secondary Amine | 20-150 °C | Thiol Compound | High | google.com |

Optimization of Synthetic Pathways and Addressing Yield-Limiting Factors

Optimizing the synthesis of this compound requires careful consideration of reaction conditions to maximize yield and purity while minimizing side reactions. Key factors include the choice of starting materials, catalysts, reaction temperature, and purification methods.

A plausible synthetic route starts from 2-fluoro-5-methylaniline. This precursor can be converted to a diazonium salt, which can then undergo reaction with a sulfur-containing nucleophile. The Leuckart thiophenol reaction, for example, involves the decomposition of a diazoxanthate in a cuprous medium to form an aryl xanthate, which is then hydrolyzed to the corresponding aryl thiol. wikipedia.orgorganic-chemistry.org

Another widely used method is the Newman-Kwart rearrangement. wikipedia.orgjk-sci.comorganic-chemistry.org This involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is subsequently hydrolyzed to the thiophenol. jk-sci.com The starting phenol, 2-fluoro-5-methylphenol, would first be reacted with a dialkylthiocarbamoyl chloride. The high temperatures required for the rearrangement can sometimes lead to side reactions, which is a potential yield-limiting factor. organic-chemistry.org

| Precursor | Key Reaction | Advantages | Potential Yield-Limiting Factors | Reference |

| 2-Fluoro-5-methylaniline | Leuckart Thiophenol Reaction | Utilizes readily available starting material. | Stability of the diazonium salt; side reactions during decomposition. | wikipedia.orgorganic-chemistry.org |

| 2-Fluoro-5-methylphenol | Newman-Kwart Rearrangement | Generally reliable with good yields for each step. | High temperatures may cause decomposition or side reactions. | wikipedia.orgjk-sci.comorganic-chemistry.org |

| 2-Fluoro-5-methylhalobenzene | Nucleophilic Aromatic Substitution | Direct introduction of the thiol group. | Regioselectivity, catalyst deactivation, formation of diaryl sulfides. | nih.gov |

Regioselective Synthesis and Isomer Control

Controlling the position of the thiol group is crucial in the synthesis of this compound to avoid the formation of unwanted isomers. The directing effects of the existing fluorine and methyl substituents on the aromatic ring play a significant role in electrophilic and nucleophilic aromatic substitution reactions.

In the case of starting from a pre-substituted benzene (B151609) derivative, the initial arrangement of the fluoro and methyl groups dictates the final product. For instance, starting with 4-fluoro-2-methylaniline ensures the correct substitution pattern for subsequent conversion to the target thiol. orientjchem.org

When introducing the thiol group via nucleophilic aromatic substitution (SNAr) on a di-substituted benzene ring, the regioselectivity is governed by the electronic properties of the substituents and the leaving group. nih.govstackexchange.com Computational methods can be employed to predict the regioisomeric distribution in such reactions. nih.govdiva-portal.org The fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack, and its position relative to the leaving group and the methyl group will influence the site of substitution.

Purification Techniques for Enhanced Product Purity

The purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for organic compounds include distillation, crystallization, and chromatography.

Given that many organofluorine compounds have distinctive solubility properties, techniques like fluorous chemistry can be employed for purification. wikipedia.org This involves using fluorinated solvents or solid phases to separate fluorinated compounds from non-fluorinated impurities.

For laboratory-scale purification, column chromatography is a versatile method. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation. For larger quantities, distillation under reduced pressure is often preferred for liquid products, provided the compound is thermally stable. Crystallization can be an effective method if the product is a solid at room temperature and a suitable solvent system can be found.

The analysis of organofluorine compounds often requires specialized techniques. Combustion ion chromatography (CIC) can be used to determine the total organofluorine content in a sample, which can be a useful tool for assessing purity. chromatographyonline.comnih.govtudelft.nl

Scalability Considerations for Industrial Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. researchgate.netbiosynth.comuk-cpi.com These include ensuring consistent product quality, managing reaction exotherms, handling potentially hazardous reagents and intermediates safely, and optimizing the process for cost-effectiveness.

The transition from batch to continuous flow processing is a key consideration for industrial production. futuremarketinsights.commdpi.com Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput. futuremarketinsights.com However, the initial investment in specialized equipment can be high.

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another important aspect of scalability. mdpi.com This can involve using microreactors, which offer excellent heat and mass transfer, or developing catalytic systems that are highly active and easily separable.

Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 5 Methylbenzenethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the most reactive site in 2-fluoro-5-methylbenzenethiol, participating in a variety of transformations including nucleophilic reactions, oxidations, and the formation of diverse organosulfur compounds.

Nucleophilic Reactivity of the Thiolate Anion in Alkylation Reactions

The thiol proton of this compound is acidic and can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in various alkylation reactions. The general principle involves the reaction of the thiolate anion with an alkyl halide or other suitable electrophile, leading to the formation of a new carbon-sulfur bond and the synthesis of thioethers. researchgate.net

The reaction of thiols with alkyl halides to form thioethers is a well-established transformation. researchgate.net This can be achieved by treating the thiol with a base, such as sodium hydroxide (B78521) or an alkoxide, to generate the thiolate in situ, which then undergoes nucleophilic substitution with the alkyl halide.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Alkyl Halide (R-X) | 2-Fluoro-5-methylphenyl alkyl sulfide | Base |

| Thiolate Anion | Electrophile | Thioether | - |

Oxidation Pathways to Disulfides, Sulfoxides, and Sulfones

The sulfur atom in this compound can exist in various oxidation states, leading to the formation of disulfides, sulfoxides, and sulfones.

Disulfides: Mild oxidation of this compound leads to the formation of the corresponding disulfide, bis(2-fluoro-5-methylphenyl) disulfide. This oxidative coupling can be achieved using a variety of oxidizing agents, including air (oxygen), iodine, and hydrogen peroxide. researchgate.netresearchgate.netnih.gov For instance, the aerobic oxidation of thiols to disulfides can be catalyzed by various metal complexes or proceed under basic conditions in a polar aprotic solvent like DMF. researchgate.netnih.gov Photocatalytic methods using visible light and a catalyst like TEMPO or Cu2O polyhedra have also been developed for the efficient and selective oxidation of thiols to disulfides. researchgate.netacs.org

Sulfoxides and Sulfones: Further oxidation of the thiol or the corresponding thioether can yield sulfoxides and sulfones. The controlled oxidation to a sulfoxide (B87167) requires milder oxidizing agents or specific reaction conditions to prevent over-oxidation to the sulfone. Reagents like N-fluorobenzenesulfonimide (NFSI) in water can be used for the selective oxidation of sulfides to sulfoxides or sulfones by adjusting the stoichiometry of the oxidant. rsc.org The oxidation of sulfides to sulfones is a common transformation and can be achieved with stronger oxidizing agents. rsc.org

| Starting Material | Product | Oxidizing Agent |

| This compound | bis(2-fluoro-5-methylphenyl) disulfide | Air, I₂, H₂O₂ |

| 2-Fluoro-5-methylphenyl sulfide | 2-Fluoro-5-methylphenyl sulfoxide | NFSI (1 equiv) |

| 2-Fluoro-5-methylphenyl sulfide | 2-Fluoro-5-methylphenyl sulfone | NFSI (2.5 equiv) |

Thioetherification and Formation of Diverse Organosulfur Derivatives

Thioetherification, the formation of thioethers, is a key reaction of this compound. This can be achieved through various methods beyond simple alkylation. For instance, thioetherification can occur via the reaction of the thiol with alcohols under specific catalytic conditions. unibo.it The synthesis of β-hydroxy sulfides can be achieved by the ring-opening of epoxides with thiols, a reaction that can be catalyzed by various reagents, including N-bromosuccinimide. beilstein-journals.org Furthermore, the reaction of thiols with arynes provides a route to aryl thioethers. acs.org

The versatility of the thiol group allows for the synthesis of a wide range of organosulfur compounds. For example, thiosulfonates can be prepared from the reaction of thiols with sulfinates. rsc.org

Sulfonyl Fluoride (B91410) Formation via Oxidative Coupling

A significant reaction of thiols is their conversion to sulfonyl fluorides. An electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride, provides a direct and environmentally friendly method for the synthesis of sulfonyl fluorides. thieme.denih.gov This method avoids the use of harsh chemical oxidants. nih.gov The sulfonyl fluoride group is a valuable functional group in medicinal chemistry and chemical biology. thieme.de

Reactivity Pertaining to the Fluorinated Aromatic Ring System

The presence of the fluorine atom and the thiol group influences the reactivity of the aromatic ring, particularly in directed metalation reactions.

Directed Ortho Metalation (DOM) and Lithiation Strategies Utilizing the Thiol Group

Directed ortho-metalation (DOM) is a powerful strategy for the functionalization of aromatic rings. In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

The thiol group, after deprotonation to the thiolate, can act as a directing group for ortho-lithiation. However, the fluorine atom also has a directing effect. organic-chemistry.org The interplay between these two groups will determine the regioselectivity of the lithiation. In many cases, the deprotonation occurs at the position ortho to the directing group. organic-chemistry.orguwindsor.ca The lithiation of fluorinated benzenes is highly dependent on the solvent and temperature, which can influence the outcome of the reaction. rsc.org For instance, using lithium diisopropylamide (LDA) in THF-hexane generally leads to the clean removal of the most acidic proton, whereas butyllithium (B86547) can lead to more complex mixtures. rsc.org

The lithiated intermediate derived from this compound can be trapped with various electrophiles, allowing for the introduction of functional groups at the position ortho to the thiol group. This strategy provides a valuable route for the synthesis of polysubstituted aromatic compounds.

| Reactant | Reagent | Intermediate | Subsequent Reaction with Electrophile |

| This compound | Organolithium Reagent (e.g., n-BuLi) | Ortho-lithiated species | Functionalization at the ortho position |

| Fluorinated Benzenes | LDA in THF-hexane | Lithio derivatives | Trapping with electrophiles (e.g., acetone) |

Electrophilic Aromatic Substitution (SEAr) Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the directing effects of its three substituents: the fluoro, methyl, and thiol groups. All three are classified as ortho, para-directors. The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. mdpi.com The fluorine atom, while being an electron-withdrawing and thus deactivating group, also directs incoming electrophiles to the ortho and para positions through resonance effects, where its lone pairs can stabilize the intermediate sigma-complex. pku.edu.cn The thiol group is also recognized as an ortho, para-directing group. qmul.ac.uk

In this compound, the positions ortho to the thiol group are C6 and C2 (already substituted with fluorine). The position para to the thiol is C4. The positions ortho to the fluorine are C1 (substituted with the thiol) and C3. The position para to the fluorine is C5 (substituted with the methyl group). The positions ortho to the methyl group are C4 and C6. The position para to the methyl group is C1 (substituted with the thiol).

Considering the combined influence of these substituents, the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the substituents are summarized below:

| Substituent | Position | Directing Effect |

| -SH | 1 | ortho, para (to C2, C6, C4) |

| -F | 2 | ortho, para (to C1, C3) |

| -CH₃ | 5 | ortho, para (to C4, C6) |

The C4 and C6 positions are strongly activated by the concerted directing effects of the methyl and thiol groups. The C3 position is activated by the fluorine atom's directing effect, although the fluorine itself is a deactivating group. The thiol group is generally a stronger activating group than the methyl group, and both are stronger activators than the deactivating fluorine. Therefore, substitution is most likely to occur at the positions most activated by the thiol and methyl groups, namely C4 and C6. Steric hindrance from the adjacent thiol and methyl groups might influence the relative yields of the C4 and C6 isomers.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions through its thiol group or, if modified, through a halide or triflate substituent on the aromatic ring.

The Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming C-N bonds, can be applied to couple aryl thiols with amines. acs.org In the context of this compound, this would involve the formation of an aryl amine from the corresponding aryl thiol. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. libretexts.orgorganic-chemistry.org The thiol group of this compound can be coupled with various amines to generate a library of substituted anilines. However, a significant challenge in the cross-coupling of thiols is the potential for catalyst poisoning by the sulfur atom, which can strongly bind to the palladium center and inhibit catalytic activity. wiley.com The choice of ligand is crucial to overcome this issue, with bulky, electron-rich phosphine ligands often being effective. wiley.com

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically involving the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.org To utilize this compound in a Suzuki-Miyaura reaction, it would first need to be converted to an aryl halide or triflate, for example, by introducing a bromine or iodine atom onto the aromatic ring via electrophilic halogenation. The resulting halo-derivative could then be coupled with a variety of boronic acids or esters to introduce new carbon substituents. The success of the coupling would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| Buchwald-Hartwig | This compound | Amine (R-NH₂) | Pd catalyst + Ligand + Base | 2-Fluoro-5-methyl-N-alkylaniline |

| Suzuki-Miyaura | Bromo-2-fluoro-5-methylbenzenethiol | Boronic acid (R'-B(OH)₂) | Pd catalyst + Ligand + Base | R'-substituted this compound |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. google.com For this compound, C-H functionalization could potentially occur at the C3, C4, or C6 positions of the aromatic ring. The regioselectivity of such reactions would be influenced by the electronic and steric properties of the substituents.

Given the presence of the thiol group, which can coordinate to a metal catalyst, directed C-H functionalization is a plausible pathway. The thiol group could act as a directing group, guiding the catalyst to the ortho C-H bonds at the C6 position. However, the strong coordination of sulfur to the metal can also lead to catalyst deactivation.

Alternatively, non-directed C-H functionalization methodologies could be employed. In such cases, the inherent reactivity of the C-H bonds would determine the site of functionalization. The electron-rich nature of the positions activated by the methyl and thiol groups (C4 and C6) would likely make them more susceptible to electrophilic C-H activation pathways.

While specific examples of C-H functionalization directly on this compound are scarce in the literature, studies on related substituted thiophenols and phenols provide insights into the potential reactivity. For instance, copper-catalyzed C-H functionalization has been successfully applied to various phenols and other aromatic compounds. sigmaaldrich.com

Elucidation of Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. This section explores the kinetic and thermodynamic aspects of transformations involving this compound and the nature of the key reaction intermediates.

Identification and Characterization of Reaction Intermediates

The transformations of this compound proceed through various transient intermediates. In electrophilic aromatic substitution, the key intermediate is the sigma-complex (also known as an arenium ion), a carbocationic species formed by the attack of the electrophile on the aromatic ring. acs.org This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. The stability of the different possible sigma-complexes determines the regioselectivity of the reaction. Spectroscopic techniques, such as NMR, can sometimes be used to detect and characterize these transient species, particularly at low temperatures. researchgate.net

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates . libretexts.orglibretexts.org In the Buchwald-Hartwig amination of this compound, a key intermediate would be a palladium-thiolate complex , formed after the oxidative addition of the aryl halide (if applicable) and subsequent reaction with the thiol. wiley.com The structure and reactivity of this complex are crucial for the subsequent steps of the catalytic cycle. Similarly, in a Suzuki-Miyaura reaction, an arylpalladium(II) complex is formed after oxidative addition, which then undergoes transmetalation with the organoboron reagent. pku.edu.cn The characterization of these intermediates, often achieved through techniques like NMR spectroscopy and X-ray crystallography of stable analogues, provides invaluable information about the reaction mechanism. beilstein-journals.org

Strategic Applications of 2 Fluoro 5 Methylbenzenethiol in Advanced Organic Synthesis

Contributions to Polymer and Material Science Precursors

Design and Synthesis of Fluorinated Polymers

The development of fluorinated polymers is a significant area of materials science, driven by the demand for materials with high thermal stability, chemical resistance, and specific surface properties. 2-Fluoro-5-methylbenzenethiol serves as a valuable monomer in the synthesis of such polymers. The presence of the fluorine atom on the benzene (B151609) ring modifies the polymer's electronic characteristics and intermolecular interactions, while the thiol group provides a reactive site for polymerization.

Research indicates that fluorinated thiols can be utilized in polymerization reactions to create novel materials. For instance, the use of silyl-protected dithiols facilitates the rapid synthesis of fluorinated polymers at room temperature. This approach, when applied to monomers like this compound, could lead to the formation of high-performance polythioethers or polythioureas. The resulting polymers would benefit from the inherent properties conferred by the fluoro and methyl substituents, such as enhanced solubility in specific solvents and altered thermal properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer / Linker | Polymerization Method | Resulting Polymer Backbone |

| Polythioether | Dihaloalkane (e.g., 1,2-dibromoethane) | Nucleophilic Substitution | -[S-Ar(F)(CH₃)-CH₂-CH₂]- |

| Polythiourea | Diisocyanate (e.g., MDI) | Polyaddition | -[S-Ar(F)(CH₃)-C(O)NH-R-NHC(O)]- |

| Polycarbonate Thioester | Phosgene or Triphosgene | Condensation Polymerization | -[S-Ar(F)(CH₃)-C(O)O]- |

Note: Ar represents the aromatic ring structure.

Development of Functional Materials and Components

The unique properties of this compound make it an excellent candidate for the development of functional materials, particularly in surface modification. The thiol group exhibits a strong affinity for the surfaces of noble metals like gold, a characteristic that is foundational for the creation of self-assembled monolayers (SAMs).

When this compound is exposed to a gold surface, the thiol group chemisorbs onto the metal, forming a highly ordered, single-molecule-thick layer. In this arrangement, the fluoromethyl-substituted benzene rings are oriented away from the surface, defining the new interface's properties. The presence of the fluorine atom can significantly alter surface energy, leading to materials with tailored hydrophobicity and chemical inertness. These modified surfaces are crucial for applications in microelectronics, biosensors, and anti-fouling coatings.

Table 2: Components of a Self-Assembled Monolayer (SAM) using this compound

| Component | Role | Specific Moiety | Resulting Property |

| Substrate | The base material for modification. | Gold (Au) | Provides a reactive surface for thiol binding. |

| Linker Group | Anchors the molecule to the substrate. | Thiol (-SH) | Forms a stable Au-S bond. |

| Functional Head Group | The exposed part of the molecule. | 2-Fluoro-5-methylphenyl | Dictates the surface properties (e.g., hydrophobicity, low surface energy). |

Ligand and Catalyst Precursor Applications in Organometallic Chemistry

In organometallic chemistry, ligands are crucial for modulating the electronic and steric properties of a metal center, thereby controlling the reactivity and selectivity of catalysts. researchgate.net this compound is a valuable precursor for synthesizing specialized ligands. The soft nature of the sulfur atom in the thiol group allows it to bind effectively to a variety of transition metals, particularly late transition metals like palladium, platinum, and rhodium.

The presence of an electron-withdrawing fluorine atom on the aromatic ring is of particular significance. rsc.org This feature reduces the electron-donating ability of the thiol ligand compared to its non-fluorinated counterparts. nih.gov This electronic modulation of the metal center is a key strategy in catalyst design, as it can enhance the catalytic activity or alter the reaction pathway. For example, in cross-coupling reactions, a more electron-deficient metal center can facilitate the reductive elimination step, which is often rate-determining.

Complexes formed from this compound are catalyst precursors, meaning they are stable compounds that can be converted into the active catalytic species under reaction conditions. tum.de The versatility of this ligand precursor allows for its potential use in a range of catalytic transformations.

Table 3: Potential Applications in Organometallic Catalysis

| Metal Center | Potential Catalyst Application | Role of the Fluorinated Thiol Ligand |

| Palladium (Pd) | Suzuki, Heck, and other cross-coupling reactions. rsc.org | Modulates electronic properties to enhance catalytic turnover. |

| Rhodium (Rh) | Hydroformylation, hydrogenation. | Influences regioselectivity and enantioselectivity (if made chiral). |

| Gold (Au) | Catalysis of C-C and C-heteroatom bond formation. | Stabilizes catalytically active gold(I) or gold(III) species. |

| Nickel (Ni) | Kumada coupling, C-H activation. nih.gov | Tunes the redox potential of the nickel center. |

Computational and Theoretical Investigations of 2 Fluoro 5 Methylbenzenethiol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs the chemical behavior of a molecule. Computational analyses, particularly those based on quantum mechanics, offer a detailed picture of this electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. liverpool.ac.uk It is widely employed to determine optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in a molecule. aip.orgbohrium.com DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles with a high degree of accuracy that often correlates well with experimental results from techniques like X-ray crystallography. nih.gov

Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Compound. (Note: Data is for (E)-1-(anthracen-9-yl)-3-(2-fluoro-1-methoxy-4-methylbenzene) and serves as an illustration of DFT output.)

| Parameter | Description | Exemplary Value (°) | Reference |

|---|---|---|---|

| Dihedral Angle 1 | Angle between the enone moiety and the 2-fluoro-1-methoxy-4-methylbenzene ring | 2.40 | nih.gov |

| Dihedral Angle 2 | Angle between the anthracene (B1667546) ring system and the 2-fluoro-1-methoxy-4-methylbenzene ring | 90.00 | nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis.

| Orbital/Concept | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (Nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions within it are crucial for its properties and behavior. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

An important structural question for 2-Fluoro-5-methylbenzenethiol is the possibility of an intramolecular hydrogen bond between the hydrogen of the thiol group (S-H) and the adjacent fluorine atom (S-H···F). Hydrogen bonds involving thiols as donors are generally weaker than those involving alcohols or amines. nih.govacs.org However, the proximity of the ortho-fluoro substituent could facilitate such an interaction.

Computational methods like Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to identify and characterize such weak interactions. researchgate.net These analyses can confirm the presence of a bond critical point between the H and F atoms and quantify the stabilization energy of the hydrogen bond. The strength of this interaction would depend on the S-H bond acidity and the F atom's basicity. acs.org Studies on related systems have shown that intramolecular hydrogen bonds are common in ortho-substituted phenols and anilines, and similar principles would apply here. researchgate.netul.pt The existence of an S-H···F bond would stabilize a planar conformation where the S-H bond is oriented towards the fluorine atom.

Rotation around the C-S bond in benzenethiol (B1682325) derivatives is a key conformational process. The energy required to rotate the S-H group from its most stable conformation to its least stable one is known as the rotational barrier. This barrier is influenced by electronic effects (orbital overlap) and steric hindrance from neighboring groups. nih.gov

In unsubstituted benzenethiol, the rotational barrier is relatively low. cdnsciencepub.com For substituted derivatives, the barrier height changes. Electron-donating groups in the para position tend to result in low barriers, while electron-withdrawing groups increase the barrier. cdnsciencepub.comresearchgate.net For this compound, the ortho-fluoro group would exert both steric and electronic effects. Steric repulsion between the fluorine atom and the S-H group would likely increase the rotational barrier compared to unsubstituted benzenethiol. Theoretical calculations are essential to determine the preferred dihedral angle (C-C-S-H) and the energy profile for a full 360° rotation.

Table 3: Experimental Rotational Barriers (V₂) for para-Substituted Benzenethiols. (Note: These values illustrate substituent effects; the barrier in this compound would be different due to the ortho/meta substitution pattern.)

| Substituent (para) | Rotational Barrier (V₂) (kcal/mol) | Reference |

|---|---|---|

| Amino (-NH₂) | ~0 | cdnsciencepub.com |

| Methoxy (-OCH₃) | Intermediate | cdnsciencepub.com |

| Methyl (-CH₃) | Intermediate | cdnsciencepub.com |

| Fluoro (-F) | Intermediate | cdnsciencepub.com |

| Bromo (-Br) | Intermediate | cdnsciencepub.com |

| Nitro (-NO₂) | 2.5 ± 0.2 | cdnsciencepub.com |

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products via a transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For this compound, computational modeling could be used to investigate various potential reactions. For example, it could predict the most likely site of electrophilic aromatic substitution, the mechanism of thiol oxidation, or its participation in nucleophilic substitution reactions. nih.govd-nb.info By calculating the energies of reactants, products, and transition states for different possible pathways, researchers can determine the most favorable reaction mechanism. uni-muenchen.de Such studies are invaluable for understanding reactivity, predicting reaction outcomes, and designing new synthetic routes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational methods are invaluable for predicting the outcomes of chemical reactions where multiple products can be formed. Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized and predicted by calculating the energy profiles of competing reaction pathways.

Density Functional Theory (DFT) is a commonly employed method for these predictions. By locating and calculating the energies of transition states for different regioisomeric or stereoisomeric pathways, the most likely product can be identified. The pathway with the lowest activation energy barrier is generally the most favored kinetically.

For this compound, the substituents on the benzene (B151609) ring—a fluorine atom, a methyl group, and a thiol group—exert significant electronic and steric influences that direct the course of reactions. In an electrophilic aromatic substitution, for instance, the thiol and methyl groups are typically ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. Computational models can precisely quantify these competing effects. A theoretical study could analyze the nitration of this compound, predicting the distribution of ortho, meta, and para products by calculating the Gibbs free energies of activation for each pathway. rsc.org The results would likely show which of the possible substitution positions is most electronically and sterically favored.

For example, in a hypothetical Pd-catalyzed hydrothiolation reaction involving an alkene, computational analysis could determine whether the reaction proceeds via a Markovnikov or anti-Markovnikov addition mechanism by comparing the energy barriers of the respective transition states. researchgate.net

Below is a hypothetical data table illustrating the kind of results a DFT study might generate for the regioselectivity of an electrophilic bromination on this compound.

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C4 (ortho to -SH, meta to -CH3) | 0.0 | Major |

| C6 (ortho to -SH, meta to -F) | +2.5 | Minor |

| C3 (meta to -SH) | +8.1 | Trace |

Stereoselectivity in reactions, such as the addition of the thiol to a prochiral alkene, can also be modeled. Such calculations would involve optimizing the geometries of the diastereomeric transition states. The energy difference between these states allows for the prediction of the diastereomeric ratio (d.r.) of the product. Factors like non-covalent interactions, such as hydrogen bonding or steric hindrance in the transition state, are critical for determining stereochemical outcomes and can be accurately modeled. chinesechemsoc.org

Solvent Effects on Reactivity and Energetics

The choice of solvent can dramatically alter the rate, and sometimes the mechanism, of a chemical reaction. Computational chemistry can model these solvent effects to predict how a reaction will behave in different media. These effects are broadly captured through two types of solvent models:

Implicit Solvation Models: These models, such as the Conductor-like Screening Model (COSMO) or the Self-Consistent Reaction Field (SCRF) model, treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netrsc.org This approach is computationally efficient and effective for capturing bulk solvent effects on the energies of reactants, products, and transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding.

For this compound, solvent can play a crucial role in reactions involving the acidic thiol proton. In polar protic solvents like ethanol (B145695) or water, the S-H bond is weakened by hydrogen bonding to the solvent, which can facilitate its cleavage. researchgate.net In contrast, non-polar solvents like hexane (B92381) would not offer this stabilization.

Computational studies can quantify these effects by calculating reaction barriers in the presence of different solvent models. For instance, the rate of a reaction where the thiol acts as a nucleophile could be predicted to be faster in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN), which can stabilize charged transition states, compared to a non-polar solvent. acs.org A study on the reaction of phenols with free radicals highlighted how hydrogen-bond-accepting and anion-solvating abilities of solvents profoundly influence reaction rates and mechanisms. acs.org

The following interactive table provides hypothetical data on the calculated activation barrier for the deprotonation of this compound in various solvents, illustrating the impact of solvent polarity and hydrogen bonding ability.

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Activation Barrier (kcal/mol) |

|---|---|---|---|

| Hexane | 1.9 | Non-polar | 15.0 |

| Acetonitrile | 37.5 | Polar Aprotic | 8.2 |

| Ethanol | 24.6 | Polar Protic | 5.5 |

| Water | 80.1 | Polar Protic | 4.8 |

These theoretical investigations are not merely academic exercises; they provide predictive power that can guide experimental work, saving time and resources by identifying optimal reaction conditions before they are ever tested in a laboratory setting.

Advanced Spectroscopic and Structural Analysis of 2 Fluoro 5 Methylbenzenethiol Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For complex derivatives of 2-Fluoro-5-methylbenzenethiol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including atom connectivity and spatial relationships.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for deciphering the intricate spin systems present in substituted aromatic rings. youtube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For a this compound derivative, COSY spectra would reveal correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comsdsu.edu It is invaluable for assigning carbon resonances. Each cross-peak in an HSQC spectrum indicates a direct one-bond connection between a specific proton and a carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduyoutube.com HMBC is essential for connecting molecular fragments that are not directly bonded, such as identifying the carbon atoms adjacent to the fluorine-bearing carbon or linking the methyl protons to the aromatic ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close in space (<5 Å). This is particularly useful for determining the conformation of flexible side chains or confirming the proximity of substituents on the aromatic ring.

The following table provides representative, predicted ¹H and ¹³C NMR data for the parent compound, this compound, illustrating how these techniques are applied.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (-SH) | ~3.5 (s, 1H) | - | C1, C2, C6 |

| 2 (-F) | - | ~160 (d, ¹JCF ≈ 245 Hz) | - |

| 3 | ~7.1 (dd, 1H) | ~115 (d, ²JCF ≈ 20 Hz) | C1, C2, C4, C5 |

| 4 | ~6.9 (dd, 1H) | ~130 (d, ⁴JCF ≈ 3 Hz) | C2, C5, C6, C-CH₃ |

| 5 (-CH₃) | - | ~138 (d, ³JCF ≈ 5 Hz) | - |

| 6 | ~7.2 (d, 1H) | ~125 (d, ³JCF ≈ 8 Hz) | C1, C2, C4, C5 |

| -CH₃ | ~2.3 (s, 3H) | ~20 | C4, C5, C6 |

This is an interactive table. Click on the headers to sort the data.

Fluorine-19 NMR Chemical Shift Perturbations and Coupling Constants

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=1/2) with a wide chemical shift range, making ¹⁹F NMR an exceptionally powerful tool for studying fluorinated compounds. wikipedia.orgicpms.cz The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a direct probe of substituent effects and molecular interactions. wikipedia.org

In derivatives of this compound, changes in substitution on the aromatic ring or modification of the thiol group will cause predictable perturbations in the ¹⁹F chemical shift. Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (ⁿJHF) or carbons (ⁿJCF) provides definitive structural information. wikipedia.orgnih.gov The magnitudes of these coupling constants are characteristic of the number of bonds separating the nuclei. ucsb.eduslideshare.net

| Coupling Type | Typical Coupling Constant (Hz) |

| ¹JCF | 150 - 250 |

| ²JCF | 15 - 50 |

| ³JHF (ortho) | 6 - 10 |

| ⁴JHF (meta) | 3 - 8 |

| ⁵JHF (para) | 0 - 3 |

This is an interactive table. Click on the headers to sort the data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule and their local environment. The techniques are complementary: FT-IR measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. thermofisher.com

Characteristic Band Assignments and Conformational Insights

For derivatives of this compound, FT-IR and Raman spectra reveal characteristic bands corresponding to the vibrations of the S-H, C-S, C-F, C-H, and C=C bonds. The position, intensity, and shape of these bands can offer insights into hydrogen bonding, substituent effects, and molecular conformation. For instance, the S-H stretching vibration is typically observed as a weak band in the IR spectrum but is often stronger and more easily identifiable in the Raman spectrum. reddit.com

Below is a table of predicted characteristic vibrational frequencies for this compound. reddit.comroyalholloway.ac.ukscispace.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Methyl C-H Stretch | 2980 - 2870 | Medium | Medium |

| S-H Stretch | 2600 - 2550 | Weak | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium | Strong to Medium |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

| C-S Stretch | 710 - 570 | Weak to Medium | Medium |

This is an interactive table. Click on the headers to sort the data.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through the analysis of fragmentation patterns, reveals key structural features. uni-saarland.de

Upon ionization in a mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺·). This high-energy ion undergoes fragmentation, breaking apart in predictable ways to form more stable fragment ions. libretexts.org Analyzing these fragments helps to piece together the original structure. Common fragmentation pathways for aromatic thiols include the loss of a hydrogen atom, the thiol group, or side-chain substituents. libretexts.org

| Ion Fragment | Predicted m/z | Neutral Loss |

| [C₇H₇FS]⁺· (Molecular Ion) | 142 | - |

| [C₇H₆FS]⁺ | 141 | H· |

| [C₆H₄F]⁺ | 95 | CH₃S· |

| [C₇H₇F]⁺· | 110 | S |

| [C₆H₄FS]⁺ | 127 | CH₃· |

This is an interactive table. Click on the headers to sort the data.

High-Resolution Mass Spectrometry for Isotopic Pattern Studies

High-resolution mass spectrometry (HRMS) measures the m/z of ions with extremely high accuracy (typically to within 5 parts per million). numberanalytics.com This precision allows for the determination of a molecule's exact elemental formula from its measured mass. pfasolutions.orgalsglobal.com For this compound (C₇H₇FS), HRMS can easily distinguish it from other molecules with the same nominal mass.

Furthermore, HRMS can resolve and accurately measure the isotopic pattern of an ion. The presence of sulfur, with its naturally occurring ³⁴S isotope (4.2% abundance), results in a characteristic "M+2" peak in the mass spectrum. HRMS can confirm the presence and number of sulfur atoms in the molecule or its fragments by analyzing the intensity ratio of the M+2 peak to the monoisotopic (M) peak. acs.orgnih.gov

| Isotopic Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₇¹H₇¹⁹F¹³²S | 142.0252 | 100.0 |

| ¹³C¹²C₆¹H₇¹⁹F¹³²S | 143.0286 | 7.76 |

| ¹²C₇¹H₇¹⁹F¹³⁴S | 143.9957 | 4.40 |

This is an interactive table. Click on the headers to sort the data.

Tandem Mass Spectrometry (MS/MS) for Derivative Structure Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of novel this compound derivatives. This method involves multiple stages of mass analysis, typically including the selection of a specific precursor ion (such as the molecular ion, [M]⁺ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.gov

The fragmentation patterns of this compound derivatives are influenced by the core aromatic structure and the nature of the derivatizing group. In electron ionization (EI) MS, the initial molecular ion is often abundant. benthamopen.com The fragmentation of the benzenethiol (B1682325) core can proceed through several characteristic pathways. A common fragmentation for methylbenzene derivatives is the loss of a hydrogen radical to form a stable benzyl (B1604629) or tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. docbrown.info Subsequent fragmentation of this ion can occur through the loss of acetylene (B1199291) (C₂H₂). docbrown.info

The presence of the fluorine atom and the thiol group introduces additional fragmentation routes. Cleavage of the C-S bond or bonds within the derivatizing moiety provides key structural information. For instance, in derivatives where the sulfur atom is alkylated, alpha-cleavage next to the sulfur atom is a common pathway. For more complex derivatives, such as those incorporating piperazine (B1678402) rings, fragmentation often occurs at the bonds connecting the piperazine moiety to the aromatic ring or within the piperazine ring itself. scispace.comresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for distinguishing between fragment ions with the same nominal mass but different elemental compositions, such as CO and C₂H₄. benthamopen.com

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| [M+H]⁺ | m/z 141 | Alkyl radical (R•) | Cleavage of the S-R bond, confirms the mass of the this compound core. |

| [M+H]⁺ | [M+H - HF]⁺ | HF | Loss of hydrogen fluoride (B91410), characteristic of some fluorinated aromatic compounds. |

| m/z 141 ([C₇H₆FS]⁺) | m/z 126 | CH₃ | Loss of the methyl group from the core structure. |

| m/z 141 ([C₇H₆FS]⁺) | m/z 99 | CS | Loss of carbon monosulfide, indicating rearrangement. |

| m/z 91 | m/z 65 | C₂H₂ | Classic fragmentation of the tropylium ion. docbrown.info |

X-ray Crystallography for Solid-State Structural Determination of Derivativesnih.gov

X-ray crystallography provides definitive, high-resolution three-dimensional structural information for derivatives of this compound that can be obtained in a crystalline form. This technique is invaluable for unambiguously determining molecular conformation, stereochemistry, and the intricate details of solid-state packing. core.ac.ukrsc.org The resulting structural models offer a precise map of atomic positions, from which exact bond lengths, bond angles, and torsion angles can be calculated. core.ac.uk This level of detail is fundamental for understanding structure-property relationships and for validating the structures of newly synthesized compounds. rsc.org

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound derivatives is governed by a combination of intermolecular interactions that direct the assembly of molecules into a stable, ordered lattice. ed.ac.uk Due to the presence of the fluorine atom, C–H···F interactions are often a significant feature in the crystal structures of these compounds. researchgate.netacs.org These weak hydrogen bonds, along with more conventional N–H···O or O–H···N hydrogen bonds in amide-containing derivatives, play a crucial role in forming predictable supramolecular synthons, such as chains or dimers. mdpi.comscirp.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are common, influencing the layered arrangement of molecules in the crystal. core.ac.uk

C-H···π Interactions: The interaction of a C-H bond with the electron-rich face of an aromatic ring is another important stabilizing force. rsc.org

Van der Waals Forces: These ubiquitous, non-specific interactions contribute significantly to the cohesive energy of the crystal. researchgate.net

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) | Reference Example |

|---|---|---|---|

| N–H···O (Amide) | 2.8 - 3.1 | 150 - 180 | Formation of 1D chains in benzamides. scirp.org |

| C–H···F | H···F: 2.4 - 2.6 | 130 - 170 | Observed in fluorinated benzamidamide polymorphs. acs.orgscirp.org |

| C–H···π | H···Centroid: ~2.6 - 2.9 | ~140 - 160 | Stabilization of packing in azepine derivatives. rsc.org |

| π···π Stacking | Inter-centroid: 3.5 - 4.0 | - | Linkage of molecular chains in pyrazole (B372694) derivatives. core.ac.uk |

| Intramolecular N–H···F | H···F: ~2.12 | ~132 | Stabilization of molecular conformation. scirp.org |

Precise Bond Lengths and Angles for Mechanistic Correlation

The precise determination of bond lengths and angles from single-crystal X-ray diffraction is essential for a deep understanding of the electronic and steric properties of this compound derivatives. core.ac.uk Deviations from standard bond lengths can indicate electronic effects such as resonance, conjugation, or hyperconjugation. For example, the C-N and C=O bond lengths in an amide linkage can provide insight into the degree of delocalization in the amide plane.

Torsion angles are particularly important as they define the molecule's three-dimensional shape or conformation. In these derivatives, the dihedral angle between the plane of the benzene (B151609) ring and the planes of any substituent groups (e.g., another aromatic ring or a planar functional group) is a key structural parameter. mdpi.com This angle is determined by the balance between steric hindrance and the drive to achieve planarity for maximal electronic conjugation. For instance, a large dihedral angle between two aromatic rings can indicate significant steric clash between ortho substituents, which in turn can impact the molecule's biological activity or physical properties. core.ac.uk These precise geometric data are critical for building and validating computational models and for correlating a molecule's solid-state structure with its behavior in other environments.

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| C-F Bond Length | 1.34 - 1.37 Å | Relatively constant; indicates covalent bond strength. |

| Aromatic C-C Bond Length | 1.37 - 1.40 Å | Indicates aromatic character; values intermediate between single and double bonds. |

| C(aromatic)-S Bond Length | ~1.77 Å | Reflects the nature of the sulfur linkage to the ring. |

| Amide C=O Bond Length | ~1.23 Å | Slightly longer than a typical ketone C=O due to resonance. mdpi.com |

| Amide C-N Bond Length | ~1.34 Å | Shorter than a typical C-N single bond, indicating partial double bond character. mdpi.com |

| Dihedral Angle (Aromatic Ring 1 vs. Aromatic Ring 2) | 0.7 - 88.0° | Indicates the degree of twisting between planar groups, influenced by steric and electronic factors. core.ac.ukscirp.org |

**Compound Name

Emerging Research Frontiers and Future Perspectives

Exploration of Bio-orthogonal Chemical Transformations Involving 2-Fluoro-5-methylbenzenethiol

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The thiol group of this compound is a key functional handle for such transformations. Thiols are known to participate in a variety of bio-orthogonal reactions, making them valuable for site-specific modification of biomolecules. nih.govresearchgate.net

One promising avenue is the reaction of thiols with electron-deficient alkynes or alkenes, such as maleimides, in Michael addition reactions. researchgate.net These reactions are often used for protein labeling and bioconjugation. The reactivity of the thiol in this compound could be finely tuned by the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Another area of exploration is the tetrazine ligation, an exceptionally fast and selective bio-orthogonal reaction. researchgate.netchempep.com While typically involving a reaction between a tetrazine and a strained alkene or alkyne, recent research has demonstrated the potential for thiol-tetrazine reactions. rsc.orgthieme-connect.de Specifically, non-symmetric tetrazines can react with thiols via a nucleophilic aromatic substitution mechanism, offering a reversible "click" chemistry platform. rsc.org The nucleophilicity of the thiol in this compound would be a critical determinant of its reactivity in such systems.

The development of fluorescent probes for long-term monitoring of intracellular thiols highlights the importance of thiol-based bio-orthogonal chemistry. nih.govrsc.org Derivatives of this compound could be designed as probes where the reaction of the thiol group with a specific biological analyte triggers a change in fluorescence, enabling real-time imaging in living cells. The fluorine atom could also be exploited to develop ¹⁹F NMR-based probes for in vivo applications.

Table 1: Potential Bio-orthogonal Reactions for this compound

| Reaction Type | Reactant Partner | Potential Application | Key Feature of this compound |

| Michael Addition | Maleimides, Acrylamides | Protein labeling, Bioconjugation | Tunable thiol nucleophilicity |

| Tetrazine Ligation | Non-symmetric Tetrazines | Reversible bioconjugation, Drug delivery | Thiol as a nucleophile |

| Thiol-yne Click Reaction | Alkynes | Surface modification, Biomolecule immobilization | Efficient and selective C-S bond formation |

| Thiol-ene Reaction | Alkenes | Peptide diversification, Material synthesis | Photochemically initiated, mild conditions |

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The thiol group of this compound is an excellent anchor for self-assembly on metal surfaces, particularly gold. acs.orgrsc.orgnih.gov The formation of self-assembled monolayers (SAMs) of organothiols on gold is a well-established technique for modifying surface properties. acs.orgnih.gov The aromatic ring of this compound would likely orient itself away from the gold surface, presenting a fluorinated and methylated interface.

The presence of fluorine in the molecule can significantly influence its self-assembly behavior. scispace.comnih.gov Fluorine is highly electronegative and can participate in non-covalent interactions such as C–H···F hydrogen bonds and halogen bonds, which can direct the three-dimensional arrangement of molecules in the solid state. researchgate.netrsc.org These interactions can lead to the formation of unique supramolecular architectures, such as columnar or lamellar structures. The interplay between the thiol-gold interaction and the intermolecular forces involving the fluorinated aromatic ring could lead to the formation of highly ordered and stable SAMs.

Furthermore, fluorination can alter the electronic properties of the aromatic ring, influencing π-π stacking interactions, which are crucial in the self-assembly of many organic materials. rsc.org The introduction of a fluorine atom can modulate the HOMO and LUMO energy levels of the molecule, which is relevant for applications in organic electronics. rsc.org Derivatives of this compound could be designed as building blocks for supramolecular polymers or liquid crystals, where the specific substitution pattern dictates the resulting macroscopic properties.

Table 2: Influence of Functional Groups of this compound on Supramolecular Assembly

| Functional Group | Role in Supramolecular Chemistry | Potential Outcome |

| Thiol (-SH) | Anchoring to metal surfaces (e.g., gold) | Formation of ordered Self-Assembled Monolayers (SAMs) |

| Fluorine (-F) | Participation in C–H···F bonds, Halogen bonding | Direction of crystal packing, Formation of unique architectures |

| Methyl (-CH₃) | Steric influence, van der Waals interactions | Control of intermolecular spacing and packing density |

| Aromatic Ring | π-π stacking interactions | Formation of columnar or lamellar structures |

Development of Sustainable and Eco-Friendly Synthetic Methodologies for its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The development of sustainable synthetic methods for derivatives of this compound is a critical research area.

Traditional methods for the synthesis of aromatic thiols and organofluorine compounds often involve harsh reagents and generate significant waste. numberanalytics.com Recent advancements focus on catalytic and more environmentally benign approaches. For instance, nickel-catalyzed processes have been developed for the preparation of aromatic thiols from aromatic halides and thiourea, offering a heterogeneous catalytic system that allows for easier separation and catalyst recycling. google.com

For the synthesis of fluorinated compounds, modern methods are moving away from hazardous reagents like elemental fluorine or hydrofluoric acid. numberanalytics.com Electrophilic fluorinating agents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are now widely used under milder conditions. mdpi.com Catalytic fluorination, including transition metal-catalyzed and organocatalytic methods, offers improved efficiency and selectivity while minimizing waste. numberanalytics.comnumberanalytics.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for the synthesis of organosulfur and organofluorine compounds. Furthermore, the use of eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), instead of traditional volatile organic compounds (VOCs), can dramatically reduce the environmental impact of a synthetic process. rsc.org Research in this area would focus on adapting these green methodologies to the synthesis of a variety of derivatives starting from this compound. A recent breakthrough has shown the conversion of thiols into sulfonyl fluorides using a safe and low-cost process, which could be applicable for creating derivatives of this compound for use in SuFEx click chemistry. eurekalert.org

Advanced Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in silico methods can be used to predict the properties of novel derivatives of this compound and to design molecules with tailored reactivity and function. mdpi.comresearchgate.net

For example, quantum chemical calculations can be employed to study the electronic structure of this compound and its derivatives. acs.org This can provide insights into the nucleophilicity of the thiol group, the acidity of the S-H bond, and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. Such information is crucial for predicting the reactivity of these compounds in various chemical transformations, including bio-orthogonal reactions.

Molecular docking simulations can be used to design derivatives of this compound that can act as inhibitors of specific enzymes. nih.govmalariaworld.org The thiol group can act as a key interacting moiety, forming coordinate bonds with metal ions in metalloenzymes or covalent bonds with cysteine residues in the active site of proteases. nih.govnih.gov The fluorine and methyl groups can be systematically varied to optimize binding affinity and selectivity. The incorporation of fluorine, for instance, has been shown to enhance the inhibitory potential of drug candidates. mdpi.comresearchgate.net

In materials science, computational methods can predict the self-assembly behavior of this compound derivatives. By modeling the intermolecular interactions, it is possible to design molecules that will form specific supramolecular structures with desired electronic or optical properties.

Table 3: Computational Approaches for Designing this compound Derivatives

| Computational Method | Application | Predicted Property |

| Quantum Chemistry (e.g., DFT) | Reactivity analysis | Thiol nucleophilicity, Acidity, Reaction barriers |

| Molecular Docking | Enzyme inhibitor design | Binding affinity, Binding mode, Selectivity |

| Molecular Dynamics (MD) | Supramolecular assembly | Stability of assemblies, Conformational preferences |

| QSAR (Quantitative Structure-Activity Relationship) | Drug discovery | Biological activity based on molecular descriptors |

High-Throughput Synthesis and Screening for Diverse Libraries of Organosulfur Compounds

High-throughput synthesis (HTS) and screening are powerful strategies for the rapid discovery of new molecules with desired properties. nih.gov The scaffold of this compound is an excellent starting point for the creation of diverse libraries of organosulfur compounds. wikipedia.orgnih.gov

Combinatorial chemistry approaches can be used to generate a large number of derivatives by reacting the thiol group with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates. nih.gov Solid-phase synthesis techniques, where the thiol is anchored to a resin, can facilitate the purification of the resulting library members. The photochemical thiol-ene reaction is another efficient method that has been adapted for nanomole-scale high-throughput diversification of complex molecules. researchgate.net